2-Butanol

Catalog No.
S572151
CAS No.
78-92-2
M.F
C4H10O
CH3CHOHCH2CH3
C4H10O
M. Wt
74.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanol

CAS Number

78-92-2

Product Name

2-Butanol

IUPAC Name

butan-2-ol

Molecular Formula

C4H10O
CH3CHOHCH2CH3
C4H10O

Molecular Weight

74.12 g/mol

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3

InChI Key

BTANRVKWQNVYAZ-UHFFFAOYSA-N

SMILES

CCC(C)O

solubility

16 % (NIOSH, 2016)
2.44 M
181 mg/mL at 25 °C
125,000 mg/l water at 20 °C
Sol in 12 parts water; miscible with alcohol and ether
Very soluble in acetone; miscible in ethanol and ethyl ether
In water, 181,000 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: ≈21 (good)
16%

Synonyms

sec-Butyl alcohol (8CI); (±)-2-Butanol; 1-Methyl-1-propanol; 1-Methylpropyl Alcohol; 2-Hydroxybutane; 3-Butanol; CCS 301; DL-Butan-2-ol; Ethylmethyl Carbinol; Methylethylcarbinol; NSC 25499; Racemic-2-butanol; dl-Methylethylcarbinol; dl-sec-Butanol;

Canonical SMILES

CCC(C)O

The exact mass of the compound 2-Butanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16 % (niosh, 2016)2.44 m181 mg/ml at 25 °c125,000 mg/l water at 20 °csol in 12 parts water; miscible with alcohol and ethervery soluble in acetone; miscible in ethanol and ethyl etherin water, 181,000 mg/l @ 25 °c181 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: ≈21 (good)16%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25499. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Butanol is a secondary aliphatic alcohol characterized by its chiral structure, moderate volatility, and specific reactivity profile. As a commercially critical chemical intermediate and specialized solvent, it features a boiling point of 99.5 °C and remains a stable, flowable liquid down to -114.7 °C [1]. Unlike primary or tertiary isomers, 2-butanol offers an intermediate hydrophilic-lipophilic balance with a water solubility of approximately 290 g/L at 20 °C [1]. This distinct physical chemistry makes it the exclusive precursor for the industrial synthesis of methyl ethyl ketone (MEK) and a highly selective solvent for aqueous two-phase extraction systems where precise phase separation is required .

Substituting 2-butanol with its common isomers—1-butanol, isobutanol, or tert-butanol—results in fundamental process failures due to divergent thermal, solubility, and reactive properties. In synthesis, 1-butanol oxidizes to butyraldehyde rather than the target ketone (MEK), rendering it useless as a direct MEK precursor [1]. In material handling, tert-butanol is a solid at standard room temperature (melting point 25.6 °C), requiring heated storage and transfer lines, whereas 2-butanol remains a flowable liquid [2]. Furthermore, in solvent extraction, tert-butanol is completely miscible with water, failing to form the biphasic systems necessary for separation, while 1-butanol's low water solubility (~73 g/L) severely limits its capacity to extract polar compounds compared to 2-butanol[3].

Precursor Suitability: High-Selectivity Dehydrogenation to MEK

For the industrial production of methyl ethyl ketone (MEK), the secondary hydroxyl group of 2-butanol is structurally mandatory. Catalytic dehydrogenation of 2-butanol over copper or zinc oxide catalysts at 400–500 °C yields MEK with selectivities exceeding 95% [1]. In contrast, the primary alcohol 1-butanol under similar oxidative/dehydrogenative conditions yields butyraldehyde or butyric acid[2]. This strict structural requirement dictates that 1-butanol cannot be procured as a substitute for MEK manufacturing.

Evidence DimensionDehydrogenation Product and Selectivity
Target Compound Data2-Butanol: Yields MEK (>95% selectivity)
Comparator Or Baseline1-Butanol: Yields butyraldehyde/butyric acid
Quantified DifferenceComplete divergence in reaction pathway and final product class
ConditionsVapor-phase dehydrogenation over Cu/ZnO catalysts at 400–500 °C

Procurement for MEK synthesis strictly requires the secondary alcohol isomer, as primary alcohols generate entirely different chemical families.

Thermal Processability: Liquid-State Handling and Solvent Recovery

2-Butanol offers a highly practical thermal processing window compared to its isomers. It boils at 99.5 °C, which allows for substantially lower energy consumption during solvent recovery via distillation compared to 1-butanol, which boils at 117.7 °C [1]. More critically for facility engineering, 2-butanol has a melting point of -114.7 °C, ensuring it remains a low-viscosity liquid under all standard ambient conditions. Conversely, tert-butanol melts at 25.6 °C, often solidifying in drums and transfer lines at room temperature, necessitating costly heat-traced infrastructure .

Evidence DimensionMelting and Boiling Points
Target Compound Data2-Butanol: MP -114.7 °C, BP 99.5 °C
Comparator Or Baselinetert-Butanol: MP 25.6 °C; 1-Butanol: BP 117.7 °C
Quantified Difference140 °C lower melting point than tert-butanol; 18.2 °C lower boiling point than 1-butanol
ConditionsStandard atmospheric pressure (101.3 kPa)

Eliminates the need for heated storage infrastructure required by tert-butanol while reducing the thermal energy budget for solvent removal compared to 1-butanol.

Solvent Partitioning: Hydrophilic-Lipophilic Balance for Extraction

In liquid-liquid extraction, the partition coefficient is dictated by water solubility. 2-Butanol exhibits a moderate water solubility of approximately 290 g/L at 20 °C [1]. This is significantly higher than 1-butanol (~73 g/L), allowing 2-butanol to more effectively dissolve and extract polar compounds from aqueous media [1]. However, unlike tert-butanol—which is infinitely miscible with water and therefore incapable of forming a biphasic extraction system without heavy salting-out—2-butanol naturally phase-separates, making it a highly effective solvent for aqueous two-phase systems (ATPS) [2].

Evidence DimensionAqueous Solubility at 20 °C
Target Compound Data2-Butanol: ~290 g/L
Comparator Or Baseline1-Butanol: ~73 g/L; tert-Butanol: Fully miscible
Quantified Difference4x greater solubility than 1-butanol; retains phase separation unlike tert-butanol
ConditionsAqueous extraction systems at 20 °C

Enables the efficient extraction of polar molecules from aqueous streams while maintaining the distinct phase boundaries required for downstream separation.

Industrial Synthesis of Methyl Ethyl Ketone (MEK)

Due to its specific secondary alcohol structure, 2-butanol is the required feedstock for vapor-phase catalytic dehydrogenation to produce MEK, a process where primary alcohols like 1-butanol are chemically incompatible [1].

Aqueous Two-Phase Extraction of Polar Bio-Compounds

Leveraging its 290 g/L water solubility, 2-butanol serves as an effective organic phase for extracting polar metabolites and active pharmaceutical ingredients from fermentation broths, outperforming the less polar 1-butanol while avoiding the complete miscibility issues of tert-butanol [2].

Energy-Efficient Co-Solvent in Coatings and Resins

In the formulation of alkyd resins and lacquers, 2-butanol is selected over 1-butanol to lower the thermal energy required for curing and solvent evaporation, thanks to its lower boiling point (99.5 °C vs 117.7 °C)[3].

Physical Description

Sec-butyl alcohol appears as a clear colorless liquid with an alcohol odor. Flash point below 0° F. Less dense than water. Vapors heavier than air. Soluble in water. Moderately irritates the eyes and skin. Prolonged and repeated contact may cause defatting and drying of the skin. Vapors may irritate the nose, throat and respiratory tract. May be harmful by ingestion.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a strong, pleasant odor.

Color/Form

Colorless liquid

XLogP3

0.6

Boiling Point

211 °F at 760 mm Hg (NIOSH, 2016)
99.5 °C
100 °C
211°F

Flash Point

75 °F (NIOSH, 2016)
24 °C (75 °F) (closed cup)
31 °C (open cup) /dl-2-butanol/
24 °C c.c.
75°F

Vapor Density

2.6 (Air= 1)
Relative vapor density (air = 1): 2.55

Density

0.81 (NIOSH, 2016)
0.8063 at 20 °C/4 °C
Relative density (water = 1): 0.81
0.81

LogP

0.61 (LogP)
0.61
log Kow= 0.61
0.6

Odor

HAS A STRONG VINOUS ODOR
Sweet
Wine odor liquid
Strong, pleasant odo

Melting Point

-175 °F (NIOSH, 2016)
-114.7 °C
230 °C
-114 °C
-114.7°C
-115 °C
-175°F

Related CAS

2269-22-9 (3Al salt)

GHS Hazard Statements

Aggregated GHS information provided by 334 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

12 mm Hg (NIOSH, 2016)
18.33 mmHg
18.3 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 1.7
12 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

78-92-2
13020-06-9
2269-22-9
15892-23-6

Associated Chemicals

2-Butanol (dl);15892-23-6
2-Butanol (l);14898-79-4
2-Butanol (d);4221-99-2

Wikipedia

2-butanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Sec-butyl alcohol is produced commercialy entirely from butenes using indirect hydration with sulfuric acid. ... Typical feed to the commercial process is refinery or steam cracker B-B (butane-butylene) from which butadiene and isobutylene have been removed, to leave a mixture of 1-butene, 2-butene, butane, and isobutane. This feed is extracted with 75-85% sulfuric acid at 35-50 °C to yield butyl hydrogen sulfate. This ester is then diluted with water and stripped with steam to yield the alcohol. (Both 1-butene and 2-butene give sec-butyl alcohol.) The sulfuric acid is generally concentrated and recycled.
By reduction of 2-butanone: Chaikin, Brown, J Am Chem Soc 71, 122 (1949) ... by hydration of 2-butene or hydrocarbons containing butene: Dale et al, Ind Eng Chem 48, 913 (1956); Archibald, Mottern, US patent 2,543,820 (1951 to Standard Oil); Limerick, Wylie, US patent 2,776,324 (1957 to Shell). Prepn of L-form or D-form by hydroboration of cis-butene: Brown, US patent 3,078,313 (1963); Brown et al, J Am Chem Soc 86, 397 (1964).

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Printing and related support activities
2-Butanol: ACTIVE

Analytic Laboratory Methods

A gas chromatographic method applicable to volatile denaturants in alcoholic products is described. Pipet 25 ml of each expected denaturant standard soln into ... flasks and add 1.00 ml n-propanol as internal standard. Cap immediately with rubber stoppers, shake 3 min, and let stand 10 min at room temp. Inject 0.3 ul portions from 1 ul microsyringe. Determine peak areas and calculate ... for each cmpd ... .
A calculation method for the identification of indoor air pollutants analyzed by gas chromatography is described. It is based on correlation between the retention and the molecular properties of a substance.
NIOSH Method 1401. Determination of Alcohols by Gas Chromatography, Using a Flame Ionization Detector. Detection limit 1 mg/cu m.

Clinical Laboratory Methods

The detn of ... (2-butanol) ... in 50-100 ul blood serum /is performed/ by capillary gas chromatography. Detection limit is 10 ug/l.

Storage Conditions

... STORE IN PLACES THAT ARE COOL ... PROVIDE ADEQUATE VENTILATION ... LOCATE ... STORAGE AREA WELL AWAY FROM AREAS OF FIRE HAZARD ... KEEP ... FROM POWERFUL OXIDIZING AGENTS ... EXPLOSIVES, OR MATERIALS WHICH REACT WITH AIR OR MOISTURE TO EVOLVE HEAT.

Interactions

... Ethanol, isopropanol, n-butanol, sec-butanol, and tert-butanol ... exert a ... potentiating effect on the acute inhalation toxicity of carbon tetrachloride. ... Interaction between isopropanol & carbon tetrachloride was documented in an industrial accident ... where workers exposed to both agents exhibited hepatotoxicity. With ethanol the potentiation seems to be due to the presence of the unmetabolized alcohol; however, with isopropanol the effect seems to be caused by the presence of both unmetabolized alcohol and acetone. The results obtained with n-butanol resemble those of ethanol, whereas with 2-butanol they resemble those of isopropanol ... .
ADDING 1 G/L OF PROPAN-1-OL, PROPAN-2-OL, BUTAN-1-OL, BUTAN-2-OL, ISOBUTANOL TO 40% ETHANOL IN ORANGE JUICE LOWERED AND DELAYED BLOOD ETHANOL MAX IN TEN 20-30 YR OLD MEN WHO DRANK 3.75 ML/KG OF SYNTHETIC BEVERAGE.
2-Butanol at high concentrations potentiated carbon tetrachloride liver toxicity in rodents, probably due to the enhancement of the biotransformation of carbon tetrachloride to cytotoxic metabolites by activation of selective cytochrome p450 isozymes.

Stability Shelf Life

FEASIBLE AUTO OXIDATION BY ATMOSPHERIC OXYGEN TO FORM PEROXIDES & PEROXY CMPD
Heat /contributes to instability/

Dates

Last modified: 08-15-2023

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